(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Asymmetric Synthesis Chiral Building Block Neurokinin Receptor Antagonist

This (2R,3S)-configured β-hydroxypiperidine carboxylate is an indispensable, stereochemically precise intermediate for synthesizing the neurokinin-1 receptor antagonist CP-99,994 and diverse natural products. Its >99% diastereomeric excess, achievable via robust enzymatic routes, eliminates costly downstream chiral resolution. Supplied with verified ≥98% purity, it ensures your SAR studies and scale-up campaigns are built on a high-fidelity foundation. Substituting generic piperidines or incorrect isomers risks project failure—secure the authentic, active-configuration building block.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 765251-99-8
Cat. No. B3283287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate
CAS765251-99-8
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCCN1)O
InChIInChI=1S/C7H13NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1
InChIKeyAFGQKANXLJQASF-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (CAS 765251-99-8): Procurement Specifications for a High-Purity Chiral Piperidine Building Block


(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative with a defined (2R,3S) stereochemical configuration, a six-membered heterocyclic core, a hydroxyl group at the 3-position, and a methyl ester at the 2-position . This compound belongs to the class of β-hydroxypiperidine carboxylates, a family recognized as valuable additions to the chiral pool for asymmetric synthesis [1]. Its utility as a key intermediate in the synthesis of biologically active molecules, including natural products and pharmaceuticals, stems directly from its stereochemically precise architecture [2].

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate: Why Chiral Purity and Specific Stereochemistry Preclude Simple Substitution


Simple replacement of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate with a generic piperidine or even a different stereoisomer is not scientifically valid due to the critical dependence of downstream biological activity on absolute configuration . As demonstrated in the asymmetric synthesis of the neurokinin receptor antagonist (2R,3S)-CP-99,994, only the precise (2R,3S) stereochemistry yields the desired active pharmaceutical intermediate; alternative diastereomers lead to inactive or off-target compounds [1]. Furthermore, β-hydroxypiperidine carboxylates synthesized via enzymatic or yeast-based methods can achieve exceptional diastereomeric excess (>99% d.e.), a level of stereocontrol not guaranteed by non-optimized synthetic routes or racemic mixtures [2]. Substitution without rigorous verification of stereochemical integrity introduces significant risk of project failure.

Quantitative Differentiation Guide: (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate vs. Closest Analogs


Stereochemical Configuration: Defining the (2R,3S) Diastereomer for Targeted Drug Synthesis

The (2R,3S) absolute configuration is not interchangeable with other diastereomers. This specific stereochemistry was demonstrated as essential for the asymmetric synthesis of the neurokinin substance P receptor antagonist (2R,3S)-CP-99,994 [1]. Starting from a protected (S)-3-hydroxyglutarimide, a multi-step sequence established the (2R,3S) pattern as the active diastereomer, whereas other stereoisomers (e.g., (2S,3S), (2R,3R)) result in different biological profiles or are inactive [1].

Asymmetric Synthesis Chiral Building Block Neurokinin Receptor Antagonist

Class-Level Diastereomeric Purity: Guaranteeing >99% d.e. via Optimized Enzymatic or Yeast Reduction

β-Hydroxypiperidine carboxylates, the class to which this compound belongs, can be obtained with exceptional stereocontrol. Baker's yeast reduction of the corresponding keto-piperidinecarboxylates (e.g., compounds 2 and 6) provides the cis-diastereomers with >99% diastereomeric excess (d.e.) and >93% enantiomeric excess (e.e.) [1]. In contrast, racemic or non-optimized synthetic routes typically yield mixtures requiring costly and yield-reducing chiral resolution [2].

Chiral Pool Biocatalysis Stereoselective Synthesis

Ester Functionality: Methyl Ester vs. Ethyl Ester Reactivity and Application Specificity

The methyl ester group in (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate confers distinct reactivity compared to its ethyl ester analog. Methyl esters are generally more susceptible to nucleophilic attack and hydrolysis under mild conditions, which is advantageous for subsequent deprotection or transesterification steps in complex molecule synthesis. While direct comparative kinetic data for this specific pair is not available in the public literature, the well-established principle of steric and electronic effects differentiates methyl esters (faster hydrolysis) from ethyl esters (slower hydrolysis).

Ester Hydrolysis Protecting Group Strategy Synthetic Intermediate

Vendor-Specified Purity Threshold: Ensuring >97% Assay for Reliable Research Input

Commercially available (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is typically supplied with a guaranteed minimum purity of 97% to 98% as determined by HPLC or equivalent methods . This specification exceeds the typical minimum purity (e.g., 95%) for many general-purpose building blocks and ensures that impurities do not confound biological assays or complicate downstream purification.

Quality Control HPLC Purity Analytical Chemistry

Enantiomeric Enrichment via Biocatalysis: Leveraging >99% ee from Enzymatic Processes

A general method for synthesizing optically active 3-hydroxypiperidinecarboxylate derivatives employs oxidoreductase enzymes, which achieve enantioselective reduction of the corresponding oxo-derivatives [1]. While the patent does not specify this exact compound, the process is broadly applicable and demonstrates the feasibility of obtaining such chiral intermediates with high enantiomeric purity. More recently, carbonyl reductases have been shown to produce structurally similar 3-substituted-4-hydroxypiperidines with >99% enantiomeric excess (ee) and >99% conversion [2].

Biocatalysis Carbonyl Reductase Enantioselective Synthesis

Physical Form and Salt Form Differentiation: Free Base vs. Hydrochloride for Solubility and Handling

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is supplied as the free base, which offers distinct handling and solubility characteristics compared to its hydrochloride salt (CAS 1803562-03-9) . The free base (MW 159.18) is more soluble in organic solvents, facilitating its use in anhydrous reactions, whereas the hydrochloride salt (MW 195.64) is more water-soluble, which may be preferred for aqueous biochemistry. This choice impacts reaction work-up and purification strategies.

Salt Selection Solubility Formulation

Optimal Application Scenarios for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate Based on Differentiated Evidence


Synthesis of Neurokinin Receptor Antagonists

As a direct precursor to the (2R,3S)-CP-99,994 pharmacophore, this compound is indispensable for medicinal chemistry programs targeting the neurokinin substance P receptor. Its specific stereochemistry is a non-negotiable requirement for generating the active antagonist, as confirmed by asymmetric synthesis studies [1].

Construction of Enantiopure Chiral Building Blocks for Natural Product Synthesis

Given the class's proven ability to be produced with >99% diastereomeric excess via biocatalysis, this compound serves as a high-fidelity starting material for the total synthesis of complex natural products containing 2,3-disubstituted piperidine motifs [2]. Its use minimizes the need for costly chiral resolution later in the synthetic route [3].

Medicinal Chemistry Optimization of Piperidine-Based Drug Candidates

In structure-activity relationship (SAR) studies, the use of a high-purity (>97%) and stereochemically defined (2R,3S) building block ensures that observed biological effects are attributable to the intended stereoisomer and not to confounding impurities or racemic mixtures .

Process Development for Biocatalytic and Green Chemistry Routes

The availability of this compound and its analogs via established enzymatic reduction processes (using oxidoreductases or carbonyl reductases) makes it an attractive intermediate for developing scalable, environmentally friendly manufacturing routes to complex pharmaceuticals [4] [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.